1-烯丙基-3,7-二甲基-8-磺基苯基黄嘌呤

描述

Synthesis Analysis

The synthesis of related allylic derivatives involves the catalyzed reaction of precursor molecules with specific reagents under controlled conditions. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were obtained via an 18-crown-6-ether catalyzed reaction, showcasing a method that could be analogous to synthesizing 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine derivatives (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using 2D-NMR measurements, including gHSQC and gHMBC, as well as single crystal X-ray diffraction experiments. These methods offer insights into the arrangement of atoms within the molecule and the potential aromatic character of minor compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs can yield a variety of products, depending on the reagents and conditions applied. For example, sulfonamides were generated from p-nitrophenylsulfonates, indicating a pathway that might be relevant for reactions involving sulfophenylxanthines (Yan et al., 2006).

Physical Properties Analysis

The physical properties of xanthine derivatives, including solubility, crystalline structure, and hydrogen bonding patterns, can be deduced from their molecular structure analyses. For instance, extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilize the crystalline structure of these compounds (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, highlight the versatility and potential applications of xanthine derivatives. The development of sulfonamide structures from xanthine derivatives, for instance, reveals their reactivity and potential for further functionalization (Yan et al., 2006).

科学研究应用

肥胖预防:一项研究比较了萝卜硫素和异硫氰酸烯丙酯对脂肪细胞分化的影响,提出了肥胖预防的潜在策略 (Sakuma 等人,2022).

有机合成和癌症治疗:一种在室温下合成三取代烯丙基砜的方法在有机合成和癌症治疗中具有应用 (Reddy 等人,2009).

药物应用:1-烯丙基-3,7-二甲基-8-磺基苯基黄嘌呤的衍生物,特别是某些三唑并三嗪酮的烯丙基衍生物,由于其芳香特性和结晶特性而在药物应用中显示出前景 (Hwang 等人,2006).

神经保护:二甲基亚砜 (DMSO),一种相关的化合物,表现出可以抑制神经元中某些离子电流和钙内流的特性,表明在治疗兴奋性神经退行性疾病中具有潜在用途 (Lu & Mattson, 2001).

肌肉骨骼疾病:DMSO 也被研究为各种肌肉骨骼疾病的治疗方法,表明未来有进行临床研究的潜力 (Demos 等人,1967).

腺苷受体研究:水溶性 A2A 选择性磺基苯乙烯基-DMPX 衍生物已显示出对大鼠 A2A-AR 的高亲和力,使其可用于体内研究 (Müller 等人,1998).

抗肿瘤剂:一种相关化合物,1-苄基硫溴嘌呤的 8-R-硫代衍生物的合成,由于其独特的特性和在各个领域的应用,表明作为新药的潜力 (Ivanchenko 等人,2018).

属性

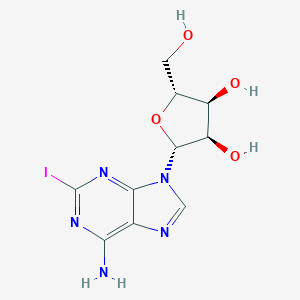

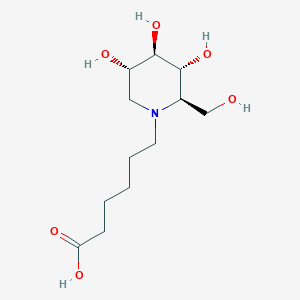

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZOKMMANFJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274303 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

CAS RN |

149981-25-9 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)